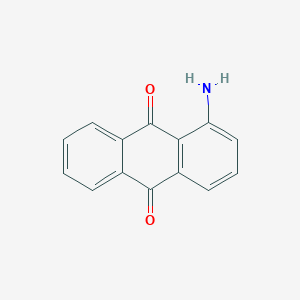

1-Aminoanthraquinone

描述

Structure

3D Structure

属性

IUPAC Name |

1-aminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUFHLFHOQVFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28411-42-9 | |

| Record name | Poly(1-amino-9,10-anthraquinone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052572 | |

| Record name | 1-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |

| Record name | 1-Aminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-45-1, 25620-59-1 | |

| Record name | 1-Aminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthraquinone (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1 Aminoanthraquinone

Established Synthetic Routes to 1-Aminoanthraquinone

Traditional methods for synthesizing this compound often involve the ammonolysis of substituted anthraquinone (B42736) precursors or multi-step syntheses from simpler aromatic compounds.

Ammonolysis of 1-Nitroanthraquinone (B1630840) and its Optimization

The ammonolysis of 1-nitroanthraquinone (NAQ) is a widely employed method for 1-AAQ synthesis. Traditionally, this process involves reacting 1-nitroanthraquinone with aqueous ammonia (B1221849) in a batch reactor, typically requiring high ammonia concentrations (molar ratios of 15–35) and elevated temperatures (130–150 °C) over several hours. mdpi.com However, these conditions present safety concerns due to the potential for ammonium (B1175870) nitrite (B80452) decomposition and the volatility of ammonia, which can form explosive vapors. mdpi.com

Recent advancements have focused on optimizing this ammonolysis reaction to improve efficiency and safety. A continuous-flow method has been developed, allowing for the safe and efficient synthesis of this compound at high temperatures. mdpi.comnih.govresearchgate.net This continuous-flow approach offers enhanced controllability and intrinsic safety. mdpi.com Researchers have investigated various parameters, including reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content, to understand the reaction behavior. mdpi.comnih.govresearchgate.net

Optimization studies using the Box-Behnken design in response surface methodology have shown that yields of approximately 88% of this compound can be achieved with an M-ratio of 4.5 at 213 °C and a residence time of 4.3 minutes. mdpi.comnih.govresearchgate.net The reliability of such optimized continuous-flow processes has been evaluated through stability tests, demonstrating consistent performance over extended periods (e.g., 4 hours). mdpi.comnih.gov Kinetic studies under continuous-flow conditions further contribute to a deeper understanding of the ammonolysis process, aiding in reactor design. mdpi.comnih.gov

The conventional nitration-reduction method, which involves nitrating anthraquinone to 1-nitroanthraquinone followed by reduction to this compound, has historically faced limitations such as low yields (≤70%) and the generation of toxic byproducts from mercury catalysts. However, refined protocols have been introduced, such as one involving nitration of anthraquinone with 98% nitric acid and sulfuric acid in ethylene (B1197577) dichloride at 35–40 °C, controlling the anthraquinone-to-acid mass ratio (3–3.5:1:2–2.25) to achieve 40–50% target compound in the crude 1-nitroanthraquinone product with less than 0.5% dinitro byproducts. Subsequent reduction of the crude nitration product with sodium sulfide (B99878) yields this compound with 98% purity. This method also offers a near-closed-loop system by recycling unreacted anthraquinone and solvents, minimizing solid waste.

Another widely used method for the reduction of 1-nitroanthraquinone is the FeO(OH)-catalyzed reduction using hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux. Optimized conditions for this method, involving a molar ratio of 2.0 hydrazine hydrate to 1-nitroanthraquinone and a reaction time of 100 minutes, can achieve yields up to 98%. Alternative reduction methods include zinc dust in alkaline media (yielding 70%) and catalytic hydrogenation with Raney nickel.

Table 1: Optimized Conditions for this compound Synthesis via Ammonolysis of 1-Nitroanthraquinone

| Parameter | Optimized Value/Range | Yield (%) | Reference |

| Molar Ratio (Ammonia to 1-Nitroanthraquinone) | 4.5 | ~88 | mdpi.comnih.govresearchgate.net |

| Reaction Temperature | 213 °C | ~88 | mdpi.comnih.govresearchgate.net |

| Residence Time | 4.3 min | ~88 | mdpi.comnih.govresearchgate.net |

| Reduction Agent (Hydrazine Hydrate) | 2.0 molar equiv. | Up to 98 | |

| Reduction Reaction Time | 100 min | Up to 98 |

Synthesis from Anthraquinone-1-sulfonic Acid via Ammonolysis

This compound can also be synthesized from anthraquinone-1-sulfonic acid. This route involves the reaction of anthraquinone with oleum (B3057394) (fuming sulfuric acid) in the presence of mercury to produce anthraquinone-1-sulfonic acid, which is then reacted with ammonia. google.comcheresources.com However, the use of mercury in this process poses significant environmental concerns due to its toxicity. google.com

Multi-step Syntheses from Substituted Benzoic Acid and Xylene Precursors

Multi-step synthesis pathways for this compound have been developed starting from substituted benzoic acid and xylene precursors. One such process involves the condensation of a 2-substituted benzoic acid (or derivative, such as a benzoyl halide or benzoic anhydride) with xylene in the presence of liquid hydrogen fluoride (B91410) to yield 2-substituted-dimethylbenzophenone. google.comchemicalbook.comgoogle.com The substituent at the 2-position of the benzoic acid acts as a leaving group, typically a halogen (preferably chlorine), hydroxyl, alkoxy, nitro, or sulfonyl group. google.com

This intermediate 2-substituted-dimethylbenzophenone then undergoes subsequent oxidation of its methyl groups to form 2-substituted benzophenonedicarboxylic acid. google.comchemicalbook.comgoogle.comgoogle.com Ring closure of the dicarboxylic acid is then achieved through acid catalysis, preferably by reacting it with 10-40% oleum in concentrated sulfuric acid at temperatures ranging from room temperature to 120 °C (preferably 90-95 °C for 2-6 hours), to form a 1-substituted anthraquinone carboxylic acid. google.comgoogle.com Other cyclization catalysts like sulfuric acid, polyphosphoric acid, HF, or HF/BF₃ can also be used. google.com

The next step is the ammonolysis of the 1-substituted anthraquinone carboxylic acid, where the 1-substituent is replaced with an amino group by reacting it with ammonia or an amine (RNH₂, where R can be hydrogen, alkyl, cycloalkyl, or aryl). google.comgoogle.comgoogle.com For example, ammonolysis of 1-chloroanthraquinonecarboxylic acid (1-CAQCA) with aqueous ammonia, particularly in the presence of 1 mol equivalent of NaOH at 138-140 °C for approximately 30 hours, yields 1-aminoanthraquinonecarboxylic acid (1-AAQCA). google.comgoogle.com Finally, decarboxylation of the 1-aminoanthraquinonecarboxylic acid (e.g., in quinoline (B57606) using 5 mol% copper powder) yields this compound. google.comchemicalbook.comgoogle.comgoogle.com

Table 2: Multi-step Synthesis Pathway for this compound

| Step | Reactants/Catalysts | Product | Conditions | References |

| 1. Condensation | 2-substituted benzoic acid / xylene | 2-substituted-dimethylbenzophenone | Liquid HF | google.comchemicalbook.comgoogle.com |

| 2. Oxidation | Methyl groups | 2-substituted benzophenonedicarboxylic acid | - | google.comgoogle.comgoogle.com |

| 3. Ring Closure | 2-substituted benzophenonedicarboxylic acid | 1-substituted anthraquinone carboxylic acid | Oleum (10-40%) in conc. H₂SO₄ (90-95 °C, 2-6 hrs) or other acid catalysts | google.comgoogle.com |

| 4. Ammonolysis | 1-substituted anthraquinone carboxylic acid / ammonia | 1-aminoanthraquinonecarboxylic acid | Aqueous ammonia (138-140 °C, ~30 hrs with NaOH) | google.comgoogle.com |

| 5. Decarboxylation | 1-aminoanthraquinonecarboxylic acid | This compound | Quinoline, 5 mol% copper powder | google.comchemicalbook.com |

Green and Scalable Synthetic Approaches

The increasing demand for this compound in the dye industry has spurred the development of green and scalable synthetic methods to address drawbacks of traditional processes, such as high cost, toxic substances, and complex work-up procedures. sdiarticle3.com

One notable green and scalable method involves the highly chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (B80085) (NaHS) in water under mild conditions. sdiarticle3.comsdiarticle3.comjournalajacr.com This protocol is described as clean, operationally simple, and easy to work up, making it suitable for industrial production. sdiarticle3.comsdiarticle3.comjournalajacr.com The use of water as a solvent aligns with green chemistry principles. sdiarticle3.com

Novel and Emerging Synthetic Strategies for this compound Derivatives

Beyond established routes, novel synthetic strategies are being explored for this compound and its derivatives, particularly focusing on improving efficiency and expanding the scope of functionalization.

Nucleophilic Substitution Reactions in Aminoanthraquinone Synthesis

Nucleophilic substitution reactions play a significant role in the synthesis of aminoanthraquinone derivatives. Anthraquinones, despite having two benzene (B151609) rings, can undergo direct nucleophilic substitution reactions (SNAr) under mild conditions, which is often difficult for benzene analogues without metal complex catalysis. colab.ws This capability is particularly relevant for activated compounds containing electron-donating groups, such as hydroxy and amino groups. colab.ws

Aminoanthraquinones can serve as starting materials for the production of nitrogen-containing heterocycles based on anthraquinone through nucleophilic substitution reactions. dnu.dp.ua The amino group on this compound can participate in nucleophilic aromatic substitution reactions, enabling the synthesis of various derivatives. smolecule.com

Research has demonstrated the successful synthesis of aminoanthraquinone derivatives via two-step reaction sequences involving nucleophilic substitution. For instance, 1,4-dihydroxyanthraquinone can be subjected to methylation, reduction, and acylation to yield compounds like anthracene-1,4-dione, 1,4-dimethoxyanthracene-9,10-dione, and 9,10-dioxo-9,10-dihydro-anthracene-1,4-diyl diacetate. mdpi.com These compounds are then treated with butylamine (B146782) (BuNH₂) in the presence of iodobenzenediacetate [PhI(OAc)₂] as a catalyst to produce various aminoanthraquinone derivatives. mdpi.com It has been observed that higher temperatures can lead to increased selectivity in nucleophilic substitution reactions, resulting in diaminosubstituted products as major components. mdpi.com For example, a mixture of 1-(butylamino)-4-methoxyanthacene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione was produced at 80 °C with an 83% combined yield. mdpi.com

Metal-Ion Promoted Amination Reactions

Metal ions play a crucial role in promoting amination reactions, particularly in the synthesis of this compound derivatives. Cobalt salts, such as cobalt(II) fluoride (CoF₂) and cobalt(II) chloride (CoCl₂·6H₂O), have been identified as effective catalysts for the direct amination of this compound with amines like butylamine oup.comoup.com. This reaction proceeds under mild conditions, typically at temperatures around 80-82 °C in solvents such as 1-butanol, yielding products like 1-amino-4-butylaminoanthraquinone oup.comoup.com.

The activity of various metal chlorides in the butylamination of this compound follows the order: Co(II) >> Ni(II) > Cu(II) > Al(III) oup.com. The counter anion of the metal salt also influences the reaction yield oup.com.

In broader synthetic pathways for this compound, copper and copper oxide are preferred catalysts for the ammonolysis of 1-chloroanthraquinone (B52148) carboxylic acid (1-CAQCA) to produce this compound carboxylic acid (1-AAQCA). This intermediate is then decarboxylated to yield this compound googleapis.comgoogle.com. The ammonolysis step with copper catalysts can achieve 66-73% isolated yield of 1-AAQCA googleapis.com. Palladium (Pd) and copper (Cu) catalysis have also been successfully applied in the arylation of aminocholanes with dichloroanthraquinones, demonstrating their utility in forming C-N bonds within anthraquinone systems beilstein-journals.orgnih.gov.

Table 1: Effect of Metal Ions on Butylamination of this compound oup.com

| Metal Ion (as Chloride Salt) | Relative Activity |

| Co(II) | High |

| Ni(II) | Moderate |

| Cu(II) | Low |

| Al(III) | Low |

One-Pot Syntheses in Aqueous Media

One-pot synthetic approaches in aqueous media offer environmentally friendlier alternatives for producing this compound. A notable method involves the ammonolysis of 1-chloroanthraquinone carboxylic acid (1-CAQCA) using aqueous ammonia. This reaction can proceed without a copper catalyst in the presence of 1 molar equivalent of sodium hydroxide (B78521) (NaOH) at elevated temperatures (138-140 °C) for approximately 30 hours, resulting in a 98% conversion to this compound carboxylic acid (1-AAQCA) google.comgoogle.com.

Another efficient one-pot synthesis of this compound involves the reduction of 1-nitroanthraquinone using an aqueous solution of sodium hydrosulfide. This reaction is conducted at a controlled temperature range of 94-96 °C, achieving a high product purity of 98.5% and an excellent yield of 99.3% based on the starting material chemicalbook.com. Furthermore, the ammonolysis of 1-nitroanthraquinone with aqueous ammonia has been successfully implemented in continuous-flow microreactors at high temperatures, providing an efficient and controllable method for this compound synthesis mdpi.com. This continuous-flow strategy offers advantages in terms of intrinsic safety and process control mdpi.com.

Functionalization and Derivatization Reactions of this compound

This compound serves as a versatile building block for synthesizing a diverse array of functionalized and derivatized compounds, crucial for applications in dyes, pharmaceuticals, and materials science.

Halogenation Reactions: Bromination to 1-Amino-2,4-dibromoanthraquinone (B109406)

The bromination of this compound is a well-established method for synthesizing 1-amino-2,4-dibromoanthraquinone. This reaction is typically performed by treating this compound with bromine in concentrated mineral acids, such as 70-95% sulfuric acid nih.govgoogle.comscispace.com. The sulfuric acid plays a dual role by protonating the amino group, which activates the anthraquinone ring for electrophilic attack, and by solubilizing the reaction intermediates .

Bromination preferentially occurs at the 2- and 4-positions due to the directing effects of the amino and carbonyl groups . Reaction conditions usually involve temperatures between 50-150 °C, with preferred ranges of 60-140 °C or 80-120 °C google.comscispace.com. A molar ratio of approximately 2:1 of bromine to this compound is often employed to ensure complete dibromination .

Alternative bromination methods include the use of deep eutectic solvents (e.g., a mixture of choline (B1196258) chloride and urea), which can shorten reaction times and improve yields compared to traditional solvents like chloroform (B151607) and methanol (B129727) colab.ws. N-Bromosuccinimide (NBS) is also a common reagent for introducing bromine atoms into the anthraquinone nucleus, particularly in the presence of electron-donating substituents colab.ws. High yields, often exceeding 90% (e.g., 94-100%), can be achieved for 1-amino-2,4-dibromoanthraquinone researchgate.netnih.gov.

Table 2: Typical Conditions for Bromination of this compound

| Parameter | Value/Range |

| Acid Concentration | 70–95% H₂SO₄ |

| Temperature | 50–90 °C (gradual heating over 2–4 hours) |

| Bromine Stoichiometry | 2:1 molar ratio (Br₂ to this compound) |

Alkylation and Arylation of the Amino Group

The amino group of this compound can undergo various alkylation and arylation reactions, leading to diverse N-substituted derivatives. Alkylation typically involves the formation of amide ions by deprotonating the amino group using powdered potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). These highly reactive amide ions then readily react with excess alkyl halides to yield 1-alkylaminoanthraquinones oup.com.

Arylation reactions, particularly metal-catalyzed cross-coupling reactions, are also effective. Palladium (Pd) and copper (Cu) catalysis have been successfully applied for the preparation of arylamino derivatives, including those involving dichloroanthraquinones and aminocholanes beilstein-journals.orgnih.gov. More recent advancements include methods for synthesizing N-aryl/alkyl anthraquinone derivatives under the catalysis of carbene metal ligands, utilizing anthraquinone compounds and primary amines as raw materials in organic solvents at temperatures of 100-150 °C google.com. This method can improve the selectivity of tetra-substituted products to over 90% and reduce byproduct formation google.com.

Acylfunctionalization of Aminoanthraquinones

Acylfunctionalization of aminoanthraquinones involves the introduction of acyl groups onto the amino nitrogen, forming amide derivatives. This is a common strategy for modifying the properties of aminoanthraquinones and is frequently employed in the synthesis of dyes and other functional compounds researchgate.netnuph.edu.uaupm.edu.my. For instance, this compound can be reacted with isophthaloyl chloride to produce CI Vat Yellow 26, a commercially important dye, which exemplifies an acylation reaction 182.160.97. While specific detailed conditions for the acylation of this compound itself were not extensively detailed in the provided search results, the acylation of related anthraquinone derivatives, such as 1,4-dihydroxyanthraquinone with acetic acid anhydride (B1165640) in the presence of sodium acetate, has been shown to yield diacetylated products in excellent yields benthamopenarchives.comnih.gov. These reactions typically involve acylating agents like acid chlorides or anhydrides.

Annulation Reactions to Form Heterocyclic Derivatives

Annulation reactions involving this compound are powerful tools for constructing complex heterocyclic systems fused to the anthraquinone core. These reactions often lead to derivatives with enhanced properties for various applications.

Examples of heterocyclic derivatives formed through annulation reactions of this compound and its related aminoanthracenediones include imidazole, oxazole, thiazole, azine, phenothiazine, pyrazole, phenanthroline, and quinoline derivatives researchgate.netnuph.edu.ua. The synthesis of new heterocyclic derivatives of this compound bearing 2-aminobenzothiazole (B30445) moieties has been reported, involving the refluxing of 2-(2-chloroacetylamino)-6-substituted benzothiazole (B30560) compounds with this compound in absolute ethanol rdd.edu.iqanjs.edu.iq.

Furthermore, this compound and its diazo derivatives are frequently used as starting materials for the production of nitrogen-containing heterocycles through various reactions, including nucleophilic substitution, diazotization, cycloaddition, isomerization, and rearrangement dnu.dp.ua. Specific examples include the formation of tetracycles from the reaction of acetophenones with this compound, and further annulation of pyridine (B92270) and diazepine (B8756704) rings dnu.dp.ua. The design of anthraquinone azo compounds incorporating 1,3-oxazepine rings, derived from this compound, also showcases the versatility of annulation reactions core.ac.uk.

Synthesis of Bromaminic Acid Analogues from this compound

The synthesis of Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and its analogues from this compound is a crucial area of research, primarily due to their significance as intermediates in the production of dyes and various biologically active compounds. Bromaminic acid itself is characterized by an amino group at position 1, a bromine atom at position 4, and a sulfonic acid group at position 2 of the anthraquinone core beilstein-journals.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

Historically, two conventional methods have been employed for the synthesis of bromaminic acid sodium salt: the "solvent method" and the "oleum method" beilstein-journals.orgnih.gov. In the solvent method, this compound is initially sulfonated using chlorosulfonic acid in an inert solvent, such as nitrobenzene, to form this compound-2-sulfonic acid. This intermediate is then subjected to bromination to yield bromaminic acid sodium salt beilstein-journals.orgnih.govgoogleapis.com. The oleum method, also known as the "one-pot method," involves the sulfonation of this compound with oleum, followed by an in-situ bromination step beilstein-journals.orgnih.gov. While efficient, the oleum method typically achieves a total product recovery of approximately 75-80% google.com.

Recent advancements and optimized methodologies have focused on improving yields, purity, and selectivity for bromaminic acid analogues. One notable approach involves the initial conversion of this compound into its 2-hydroxymethyl-substituted derivative, 1-amino-2-hydroxymethylanthraquinone. This intermediate serves as a versatile precursor, allowing for the introduction of various substituents at the 2-position, such as carbaldehyde, carboxylic acid, nitrile, or tetrazolyl groups, under different reaction conditions beilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov.

Subsequent bromination of these 2-substituted anthraquinone derivatives is typically performed using bromine in N,N-dimethylformamide (DMF). This reaction pathway has consistently demonstrated excellent isolated yields, often exceeding 90%, and high purities for the resulting bromaminic acid analogues beilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov. An alternative, direct route involves the conversion of 1-amino-4-bromo-2-hydroxymethylanthraquinone into the desired 2-substituted bromaminic acid analogues, also yielding high purities and yields ranging from 85% to 100% beilstein-journals.orgnih.govresearchgate.netnih.gov. Furthermore, direct preparation of bromaminic acid sodium salt and 1-amino-2,4-dibromoanthraquinone from this compound has been reported with excellent yields, typically between 94% and 100% beilstein-journals.orgnih.govresearchgate.netresearchgate.net.

Control over reaction conditions is paramount for achieving selective bromination. For instance, selective bromination at position 4 can be achieved by conducting the reaction at room temperature with a slow addition of a diluted bromine solution in DMF nih.gov. Research has also indicated that the addition of mineral acids can surprisingly enhance the selectivity for the 4-isomer during the bromination of 1-aminoanthraquinones, leading to improved yields tandfonline.com. Studies on the bromination mechanism of this compound-2,4-disulfonic acid, a common impurity, reveal that it undergoes desulfonation to form this compound-2-sulfonic acid before bromination to yield bromaminic acid diva-portal.org.

The following table summarizes typical yields observed for various bromination products derived from this compound or its derivatives:

| Product | Precursor | Typical Yield Range (%) | Key Reagents/Conditions | Citation |

| Bromaminic Acid Analogues (2-substituted) | 2-substituted this compound derivatives | >90 | Bromine in DMF | beilstein-journals.orgnih.govresearchgate.net |

| 2-substituted Bromaminic Acid Analogues | 1-amino-4-bromo-2-hydroxymethylanthraquinone | 85–100 | Direct conversion | beilstein-journals.orgnih.govresearchgate.net |

| Bromaminic Acid Sodium Salt | This compound | 94–100 | Bromine, acidic conditions, or via sulfonation/bromination | beilstein-journals.orgnih.govresearchgate.net |

| 1-Amino-2,4-dibromoanthraquinone | This compound | 94–100 | Bromine, acidic conditions | beilstein-journals.orgnih.govresearchgate.netresearchgate.net |

Spectroscopic and Computational Investigations of 1 Aminoanthraquinone

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the electronic structure, excited-state properties, and reaction mechanisms of 1-aminoanthraquinone mdpi.comiphy.ac.cnresearchgate.netaip.orgacs.orgnih.gov.

These computational methods are used to:

Optimize geometries : Geometries of the ground state (S₀) and excited states (S₁) are optimized, both in gas phase and considering solvent effects using models like the polarizable continuum model (PCM) mdpi.comiphy.ac.cnaip.org. The ground state of this compound is nearly planar, while in the excited S₁ state, the amino group can undergo significant torsional rotation (e.g., approximately 90°) researchgate.net.

Simulate spectra : TD-DFT is widely used to calculate UV-Vis absorption spectra, predicting transition energies and oscillator strengths aip.orgnih.gov. The calculated absorption spectra show good consistency with experimental observations, particularly in the visible region, and accurately reflect the solvent polarity dependence iphy.ac.cn. DFT and TD-DFT are also used to simulate Raman spectra of AAQ in both ground and excited states mdpi.com.

Investigate charge transfer : Computational studies confirm the intramolecular charge transfer (ICT) character of this compound. This is substantiated by the significant change in dipole moments between the S₀ and S₁ states iphy.ac.cn. The electron density distribution in molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is analyzed. For this compound, HOMO electron density is localized on the amino group, while LUMO density is depleted there, confirming the charge transfer from the amino donor to the anthraquinone (B42736) acceptor upon excitation iphy.ac.cnresearchgate.net. The charge quantity of the nitrogen atom also changes between S₀ (e.g., 0.906 e⁻) and S₁ (e.g., 0.650 e⁻), further supporting the charge transfer process iphy.ac.cn.

Explore excited-state dynamics : Theoretical work supports the twisted geometry of the amino group for the twisted ICT (TICT) state mdpi.comiphy.ac.cnresearchgate.net. The torsional barrier can extend ICT lifetimes beyond typical femtosecond timescales, highlighting the interplay between molecular conformation and charge transfer dynamics researchgate.net.

Commonly used functionals include B3LYP, and basis sets like 6-311G(d,p) and 6-31G(d,p) are employed, often with a polarizable continuum model (PCM) to account for solvent effects mdpi.comresearchgate.netaip.org. While different functionals may provide the most accurate color prediction for different anthraquinones, mPW1LYP, B1LYP, and PBE0 are noted for their similar spectra predictions nih.gov.

Advanced Applications of 1 Aminoanthraquinone in Materials Science

Development of Organic Semiconductors

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. Anthracene and its derivatives are well-regarded as building blocks for organic semiconductors due to their planar structure, which facilitates strong intermolecular interactions necessary for efficient charge transport. rsc.org

Anthraquinone (B42736) derivatives, including 1-aminoanthraquinone, have been investigated for their potential as n-type organic semiconductors, a class of materials that conduct negative charge (electrons). Research into new anthraquinone derivatives has shown their utility as active layers in organic field-effect transistors (OFETs), where they exhibit promising n-type characteristics. rsc.org While the broader class of anthraquinones shows significant potential, detailed performance data for OFETs using this compound specifically as the active semiconductor layer remains an area of ongoing research. The presence of the amino group can modulate the electronic properties of the anthraquinone core, influencing the energy levels and charge transport capabilities of the resulting material.

Role in Fluorescent Probes for Biochemical Assays

This compound's inherent fluorescence makes it a valuable tool for developing probes used in biochemical and biomedical research. scbt.com Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength; this emission can be monitored to detect and quantify specific biological molecules or processes with high sensitivity. chemimpex.comrsc.org

The compound serves as a fluorescent probe in various biochemical assays, enabling researchers to track biological activities with high specificity. chemimpex.com For instance, this compound has been identified as a fluorescent dye that can react with amino groups and has been used as a marker for protein synthesis. biosynth.com Its application in detecting molecules in biological samples, such as urine, using techniques like electrochemical impedance spectroscopy has also been explored. biosynth.com The development of sensors based on the broader anthraquinone structure for detecting biologically relevant ions like cyanide further highlights the scaffold's utility, where interaction with the target ion can lead to a "turn-on" fluorescent response. nih.gov

Utilization in Advanced Materials

The functional properties of this compound have led to its incorporation into a range of advanced materials, including sensors and energy storage devices.

Colorimetric sensors provide a visual method for detecting chemical substances, where the presence of a target analyte triggers a distinct color change. The anthraquinone scaffold is an excellent platform for designing such sensors. By modifying the core structure with specific receptor groups, highly selective sensors can be created.

For example, a sensor developed from a derivative of 1,2-diaminoanthraquinone (B157652) demonstrates the principle effectively. This sensor exhibits a rapid color change from pink to blue upon binding with copper (Cu²⁺) ions. rsc.org Subsequently, the addition of sulfide (B99878) (S²⁻) ions can reverse this change, allowing for the sequential detection of both ions. rsc.org The detection limits for this system were found to be 8.95 × 10⁻⁸ M for Cu²⁺. rsc.org Similarly, another sensor based on an anthraquinone-imidazole structure changes from yellow to orange in the presence of silver (Ag⁺) ions, showcasing the versatility of this chemical family in creating "naked-eye" detection systems for various ions. rsc.org

| Sensor Base | Target Analyte | Color Change | Detection Limit |

|---|---|---|---|

| 1,2-diaminoanthraquinone derivative | Cu²⁺ | Pink to Blue | 8.95 × 10⁻⁸ M |

| Anthraquinone-imidazole derivative | Ag⁺ | Yellow to Orange | 66 nM |

MXenes are a class of two-dimensional inorganic compounds that have shown great promise in energy storage applications, particularly for supercapacitors, due to their excellent conductivity and large surface area. rsc.org The performance of MXenes can be further enhanced through surface functionalization.

Research has demonstrated the successful functionalization of Titanium Carbide (Ti₃C₂Tₓ) MXene with this compound (AQ). acs.org This can be achieved through both noncovalent interactions, where the AQ molecules intercalate between the MXene layers, and covalent bonding via a diazonium reaction. acs.org The pillaring of AQ molecules between the MXene sheets improves ionic transport. This modification enhances the material's pseudocapacitance, which is a result of the faradaic redox reactions of the carbonyl groups on the anthraquinone molecule. Optimized freestanding electrodes made from this functionalized MXene delivered a high capacitance of approximately 300 F/g. acs.org

Organic electrode materials are gaining significant attention for the next generation of lithium-ion batteries due to their potential for high theoretical capacity, structural diversity, and sustainability. rsc.org Polymers based on anthraquinone are particularly promising.

Poly(this compound), synthesized via chemical methods, has been successfully utilized as a positive electrode material in rechargeable lithium batteries. researchgate.netpku.edu.cn Electrochemical analysis of this polymer demonstrated its high energy density and good cycling capability. When paired with a lithium metal anode, the poly(this compound) cathode exhibited an initial discharge capacity of 218.3 mAh·g⁻¹. researchgate.net Furthermore, the electrode maintained excellent cycle efficiency after 25 charge-discharge cycles, positioning it as a promising candidate for advanced lithium secondary batteries. researchgate.net Related polyanthraquinone-based materials have also shown exceptional performance, with some achieving capacities close to their theoretical values and retaining over 99% of their capacity after 1000 cycles. nih.gov

| Electrode Material | Application | Key Performance Metric | Value |

|---|---|---|---|

| Poly(this compound) | Cathode in Li-ion Battery | Initial Discharge Capacity | 218.3 mAh·g⁻¹ |

| AQ-Functionalized Ti₃C₂Tₓ MXene | Supercapacitor Electrode | Specific Capacitance | ~300 F/g |

The organic semiconductor properties of aminoanthraquinones make them suitable for use in environmental sensors. Research on 2-aminoanthraquinone (B85984), an isomer of this compound, has demonstrated its effectiveness as an active material in sensors for both humidity and temperature. mdpi.comnih.govresearchgate.net

A surface-type sensor fabricated by depositing a thin film of 2-aminoanthraquinone between gold electrodes (Au/AAq/Au) showed linear changes in both its capacitance and resistance in response to variations in relative humidity (%RH) and temperature. mdpi.comnih.gov The material's hydrophobic nature makes it a strong candidate for humidity sensing, while its high melting point (575 K) provides the stability needed for temperature sensing applications. mdpi.comnih.gov The sensor's sensitivity was found to be frequency-dependent, with optimal performance at lower frequencies. mdpi.com

| Sensor | Parameter | Frequency | Sensitivity | Resistance Change |

|---|---|---|---|---|

| 2-Aminoanthraquinone Humidity Sensor | 40% to 88% RH | 120 Hz | 0.4 pF/%RH | 1.12 MΩ to 0.43 MΩ |

| 1 kHz | 0.06584 pF/%RH | 0.13 MΩ to 0.10 MΩ |

Biological Activities and Molecular Mechanisms of 1 Aminoanthraquinone and Its Derivatives

Cytotoxic Properties and Anticancer Potential

1-Aminoanthraquinone and its derivatives exhibit cytotoxic properties and show promise as anticancer agents. nih.govontosight.aiepstem.net Amino-substituted anthraquinones, in particular, have demonstrated significantly increased antiproliferative activities against human and mammalian cancer cell lines. nih.govmdpi.com Importantly, these compounds are often reported to be less toxic to normal cells and exhibit low cardiotoxicity compared to some established anticancer drugs. nih.govmdpi.com For instance, 1-Amino-4-methoxyanthraquinone has been investigated for its potential anticancer properties, showing an ability to interact with biological molecules to inhibit cancer cell growth. ontosight.ai A derivative, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, synthesized from 1,4,5,8-tetrachloroanthraquinone, displayed greater cytotoxicity in screening assays against human breast cancer cell lines, such as BOT-2, when compared to mitoxantrone (B413) or adriamycin. aacrjournals.org The ongoing research into these anthraquinone (B42736) derivatives, including those synthesized from this compound, suggests their promising potential for further development as anticancer drugs. epstem.net

The therapeutic effects of anthraquinones, including this compound, are often attributed to their ability to interact with crucial biological molecules like DNA and proteins. ontosight.ai A primary mechanism involves the intercalation of anthraquinones into DNA, which subsequently inhibits topoisomerase enzymes. aacrjournals.orgontosight.ai These enzymes are essential for DNA replication and cell division, and their inhibition can effectively halt cancer cell proliferation. aacrjournals.orgontosight.ai

Beyond DNA intercalation, anthraquinone derivatives can induce cell cycle arrest, specifically in the G1 and G2 phases, and trigger cell death through apoptosis. nih.gov Some amide anthraquinone derivatives have been shown to kill tumor cells by activating the reactive oxygen species (ROS)/JNK pathway. mdpi.com This activation leads to an increase in ROS levels, JNK phosphorylation, and mitochondrial stress, culminating in the release of cytochrome c and the subsequent activation of the cysteine protease pathway, ultimately inducing tumor cell apoptosis. mdpi.com Furthermore, some anthraquinone derivatives are being designed as histone deacetylase (HDAC) inhibitors, a different therapeutic target from topoisomerase II, with the aim of potentially reducing cardiotoxicity. jst.go.jp Notably, compounds derived from this compound have demonstrated superior cellular inhibition of HDAC compared to those derived from 2-aminoanthraquinone (B85984). jst.go.jp

Structure-Activity Relationship (SAR) studies of the anthraquinone ring structure are crucial for understanding the primary structural considerations that lead to maximum biological effects. nih.gov Research indicates that amino-substituted anthraquinones generally exhibit significantly increased antiproliferative activities. nih.govmdpi.com The presence of methoxy (B1213986) or amino groups on the anthraquinone scaffold has been shown to enhance the cytotoxic activity of these compounds. mdpi.com

Specific examples of aminoanthraquinone derivatives demonstrating strong cytotoxic activity include 2-(butylamino)anthracene-1,4-dione (3a), 2-(butylamino)anthracene-9,10-dione (5a), and 2,3-(dibutylamino)anthracene-9,10-dione (5b) against MCF-7 (estrogen receptor positive human breast) and Hep-G2 (human hepatocellular liver carcinoma) cancer cell lines. nih.govmdpi.com Their cytotoxic activities are summarized in the table below. nih.govmdpi.com

Table 1: Cytotoxic Activity of Aminoanthraquinone Derivatives (IC50 values) nih.govmdpi.com

| Compound | MCF-7 (µg/mL) | Hep-G2 (µg/mL) |

| 2-(butylamino)anthracene-1,4-dione (3a) | 1.1 | 1.2 |

| 2-(butylamino)anthracene-9,10-dione (5a) | 1.1 | 3.0 |

| 2,3-(dibutylamino)anthracene-9,10-dione (5b) | 3.0 | 13.0 |

It has been observed that increasing the number of amino substituents on the anthraquinone structure may, in some instances, lead to a reduction in activity. mdpi.com Furthermore, studies have suggested that monosubstitution at position 1 or 2 of the anthraquinone ring might result in decreased activity when compared to adriamycin. capes.gov.br Conversely, disubstitution at positions 1,5, particularly with an N,N-dimethyl ethylenediamine (B42938) side chain, has been shown to lead to optimal activity. capes.gov.br However, disubstitution at positions 1,8 has not consistently shown an improvement in cytotoxic activity. capes.gov.brnih.gov Structural modifications, such as the addition of sulfonamide and methyl ketone substituents at the 1st position, can also improve the antitumour activity of anthraquinone derivatives. nih.gov

Interaction with Biological Molecules and Biomolecules

This compound and its derivatives are known to interact with various biological molecules and biomolecules, including DNA, enzymes, and cell membranes. ontosight.aiontosight.ai This characteristic allows this compound to function as a fluorescent probe in biochemical research. solubilityofthings.com Certain aminoanthraquinones, such as Acid Blue 25 (AB-25), Reactive Blue 2 (RB-2), and Acid Blue 129 (AB-129), are recognized for their ability to bind to nucleotides. rdd.edu.iq

This compound acts as a fluorescent dye that readily reacts with amino groups. biosynth.com This property allows its use as a marker for protein synthesis. biosynth.com In this process, nitrogen atoms react with an inorganic acid to form a diazonium salt, and the amine group of this compound then participates in a reaction to form an intramolecular hydrogen bond. biosynth.com Derivatives like 1-[Bis(2-hydroxyethyl)amino]anthraquinone have also been noted for their potential to interact with biological targets, including proteins. ontosight.ai The synthesis of 4-substituted 1-amino-9,10-anthraquinones, involving nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones, further underscores the reactivity of amino groups within these compounds. researchgate.net

The electrochemical properties of this compound have led to its exploration in the development of efficient and sensitive electrochemical sensors for biomedical diagnostics. researchgate.netresearchgate.net For instance, silver/poly this compound/carbon paste electrodes have been designed and characterized for such applications. researchgate.netresearchgate.net this compound can be detected in urine samples using electrochemical impedance spectroscopy, indicating its potential as a diagnostic tool. biosynth.com Furthermore, it can serve as a chromophoric compound for the determination of various biological compounds. google.com

Antimicrobial and Antifungal Activities

Anthraquinones, including this compound and its derivatives, have been widely investigated for their potential antimicrobial and antifungal properties. nih.govbiotech-asia.orgepstem.netontosight.airdd.edu.iqnih.govdergipark.org.tr

New heterocyclic derivatives of this compound, specifically those bearing 2-aminobenzothiazole (B30445) moieties, have demonstrated moderate to good antibacterial activity. rdd.edu.iqresearchgate.netanjs.edu.iq These compounds have shown efficacy against both Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis, and Gram-negative bacteria, including Salmonella typhi and Acinetobacter sp. rdd.edu.iqresearchgate.netanjs.edu.iq The antibacterial activity of these compounds is often linked to the presence of versatile pharmacophores that enhance their lipophilic character, thereby facilitating their passage through the biological membranes of microorganisms and inhibiting their growth. rdd.edu.iqresearchgate.net

Another aminoanthraquinone derivative, 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, has exhibited good antimicrobial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Candida albicans, and Escherichia coli. benthamopenarchives.com The minimum inhibitory concentration (MIC) values for this compound are presented in the table below. benthamopenarchives.com

Table 2: Antimicrobial Activity of 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (MIC values) benthamopenarchives.com

| Microorganism | MIC (mg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.1 |

| Pseudomonas aeruginosa | 0.1 |

| Candida albicans | 0.1 |

| Escherichia coli | 0.5 |

In another development, a new quaternary ammonium (B1175870) compound, 6-(1-anthraquinonylamino)hexyldimethylammonium bromide (AHDDAB), synthesized from this compound, has shown high antimicrobial activity. global-sci.orgglobal-sci.com This compound displayed MIC values of 1 ppm against S. aureus and 10 ppm against K. pneumoniae. global-sci.com

Environmental Fates and Biodegradation Studies of 1 Aminoanthraquinone

Adsorption to Suspended Solids and Sediments

Specific experimental data on the soil sorption coefficient (Koc) for 1-aminoanthraquinone is not extensively documented in publicly available literature. However, the compound's physicochemical properties can be used to estimate its environmental behavior. The octanol-water partition coefficient (log Kow) is a key parameter for predicting the sorption of organic compounds. For this compound, the calculated XLogP3 value, an estimate of log Kow, is 3.2. This value indicates a hydrophobic nature, suggesting a tendency to partition from water into organic phases, such as the organic matter present in soil and sediment.

Generally, hydrophobic organic compounds exhibit greater sorption to soil and sediment, a process that is often proportional to the organic carbon content of the solid matrix. This adsorption can reduce the concentration of the compound in the water column, thereby decreasing its bioavailability to some aquatic organisms but increasing its persistence in the sediment phase. While direct studies are limited, research on structurally similar compounds, such as the anionic anthraquinone (B42736) dye Acid Blue 25, has shown significant adsorption to biomass, further suggesting that the anthraquinone structure has an affinity for solid matrices.

Potential for Bioconcentration in Aquatic Environments

Given that this compound has a log Kow of 3.2, it is considered to have a potential for bioconcentration in aquatic organisms nih.gov. This is further supported by hazard assessments which classify the compound as having a high potential for bioaccumulation and being toxic to aquatic life with the possibility of long-term adverse effects scbt.com. Chemicals that bioconcentrate can be transferred through the food web, leading to higher concentrations in organisms at higher trophic levels.

Biodegradation Pathways and Microorganisms Involved

The biodegradation of anthraquinone dyes, which are known for their resistance to degradation due to their stable fused aromatic structure, has been a subject of extensive research. The general bacterial degradation pathway involves an initial breakdown of the complex structure into simpler, less colored intermediates, followed by ring cleavage and eventual mineralization into carbon dioxide and water nih.gov.

The process often begins with reductive cleavage of the chromophore under anaerobic conditions, followed by aerobic degradation of the resulting aromatic amines. A variety of bacterial genera have been identified as capable of degrading anthraquinone-based dyes, including Pseudomonas, Bacillus, Shewanella, and Rhodococcus nih.gov. These microorganisms produce enzymes, such as reductases and oxygenases, that catalyze the breakdown of the anthraquinone core. For instance, studies on related compounds like 1-amino-4-bromoanthraquinone-2-sulfonic acid have shown that bacteria can cleave the anthraquinone ring to form metabolites like phthalic acid nih.gov.

While studies focusing specifically on the degradation of this compound by Rhodococcus pyridinivorans GF3 are not available, a detailed study was conducted on a closely related sulfonated derivative, 1-amino-anthraquinone-2-sulfonic acid (ASA-2) researchgate.net. The strain GF3, isolated from contaminated soil, demonstrated a significant ability to decolorize and degrade this compound researchgate.net.

The research found that the biodegradation process was enhanced by the addition of peptone and specific amino acids like L-leucine. Under optimal conditions, the strain achieved high removal efficiency. This study highlights the catabolic potential of Rhodococcus species towards complex anthraquinone structures, even if the parent this compound compound was not the subject of the investigation researchgate.net.

Rhodococcus pyridinivoransThe identification of metabolites is crucial for elucidating biodegradation pathways and assessing the detoxification of the parent compound. In the study of 1-amino-anthraquinone-2-sulfonic acid (ASA-2) degradation by Rhodococcus pyridinivorans GF3, analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS) led to the proposed identification of a major degradation product researchgate.net.

Furthermore, research on the degradation of other substituted this compound compounds has provided insight into the likely breakdown products. The cleavage of the anthraquinone ring system is a common step, often resulting in the formation of phthalic acid derivatives nih.gov.

Compound Index

Future Directions and Emerging Research Areas

Development of Next-Generation 1-Aminoanthraquinone-Based Materialsthis compound is a versatile compound that serves as a fundamental building block for the synthesis of diverse anthraquinone (B42736) dyes, which are the second most important class of dyes after azo dyesfishersci.ca. Future research aims to leverage its unique properties for next-generation materials. For instance, 1-AAQ is being explored as an electro-polymerizable additive for the development of conductive polymers, which hold promise for electronic applicationsfishersci.ca. Poly(this compound) has demonstrated potential as a positive electrode material in rechargeable lithium secondary batteries, exhibiting a notable initial discharge capacity of 218.3 mAh/g and maintaining excellent cycle efficiency over 25 charge-discharge cyclesnih.gov.

Beyond energy storage, studies indicate the potential of 1-AAQ in solar energy conversion and optoelectronics, attributed to its photoinduced charge transfer properties fishersci.ca. Its fluorescent properties are also being investigated for applications in bioimaging and the development of advanced sensors fishersci.ca. Furthermore, 1-AAQ has shown the ability to enhance the solubility of other anthraquinone derivatives in supercritical carbon dioxide, a characteristic valuable for various industrial processes fishersci.ca. Derivatives of this compound are also being developed for applications in high-resolution fluorescence microscopy, second harmonic generation (SHG) microscopy, dye-sensitized and polymer solar cells, solid-state dye/organic lasers, and organic light-emitting diodes wikidata.org. Recent work also highlights the synthesis of new aminoanthraquinone derivatives for use as active materials in environmental sensors, such as humidity and temperature sensors, capitalizing on their hydrophobic nature and high melting points sigmaaldrich.com.

Advanced Computational Design of this compound Derivatives with Tailored PropertiesComputational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in the advanced design and understanding of this compound and its derivativeswikidata.orguni.luctdbase.orgepa.govnih.govontosight.aiuni.lu. These computational methods are employed to predict and characterize chemical species, analyze structural changes during processes like photodegradation, and forecast transition energies and oscillator strengthswikidata.orgnih.gov. For example, DFT calculations have provided insights into the influence of intramolecular hydrogen bonds on charge-transfer reactions and redox propertiesctdbase.org.

Theoretical investigations using TD-DFT simulations have explored intramolecular charge transfer (ICT) processes, including twisted ICT (TICT) or planar ICT (PICT) states, and their dependence on solvent polarity uni.lu. Computational quantum chemistry is also utilized to elucidate the photoinitiation mechanisms of monoamino-substituted anthraquinone derivatives when combined with compounds like iodonium (B1229267) salt for cationic photopolymerization chemspider.com. The computational molecular design of anthraquinone-based intramolecular charge-transfer compounds is vital for tailoring properties such as thermally activated delayed fluorescence and achieving highly efficient electroluminescence epa.gov. Furthermore, computational studies contribute to understanding the basicity and electrochemical behavior of this compound and its ethyl derivatives in solution nih.govontosight.ai.

Clinical Translation of this compound-Derived Therapeutic Agentsthis compound exhibits cytotoxic properties, making it a compound of significant interest for the development of anticancer drugsfishersci.cauni.lu. Its derivatives have demonstrated potential in inhibiting cancer cell proliferation by inducing apoptosis and arresting the cell cyclefishersci.ca. The anthraquinone scaffold is a well-established motif in cancer therapeutics, with several anthracycline drugs such as doxorubicin, daunorubicin, and mitoxantrone (B413) already in clinical useuni.lu.

Current research endeavors include the design of novel this compound derivatives, such as Schiff bases, which have shown promising analgesic activity in preclinical studies. Additionally, new this compound derivatives incorporating 2-aminobenzothiazole (B30445) fragments are being synthesized and evaluated as potential therapeutic agents, including antibacterial compounds uni.lu. Some of these synthesized compounds have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria uni.lu. The interactions of this compound with various biological molecules also suggest its potential utility in biomedical diagnostics fishersci.ca. The compound is recognized as a "discovery agent" in drug development and has demonstrated interactions with receptors such as the Adenosine A2a receptor (ADORA2A).

Sustainable Synthesis and Environmental Remediation Technologies for 1-AminoanthraquinoneThe increasing demand for this compound, particularly in the dye industry, has spurred continuous interest in optimizing its synthesisuni.lu. A key focus in future directions is the development of "green chemistry" approaches to minimize environmental impact. An example includes a method for preparing this compound through the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water under mild conditions. This process is characterized as clean, operationally simple, and scalable for industrial production, avoiding the use of toxic substances and complex work-up procedures.

Another environmentally friendly preparation method involves the oxidation of a hydrogenation intermediate product (1-amino anthraquinone hydrogen) in the reduction liquid. This approach promotes homogeneous crystallization and yields high-purity this compound, while enabling the recycling of the catalyst and mother liquor, thereby eliminating the discharge of "three wastes" (waste gas, waste water, and industrial residue). Continuous-flow methods are also being explored for the ammonolysis of 1-nitroanthraquinone to synthesize this compound. These methods offer advantages such as improved safety, higher yields, and better control over reaction conditions compared to traditional batch processes fishersci.ca.

Regarding environmental remediation, this compound is a known component of industrial wastewater, particularly from the production of bromamine (B89241) acid. While information on the biodegradation of 1-amino-2,4-dibromoanthraquinone (B109406) (a derivative) is limited, with a noted high potential for bioconcentration in aquatic environments, research into the biodegradation of related anthraquinone derivatives is ongoing. For instance, the bacterial strain Rhodococcus pyridinivorans GF3 has shown promising results in the decolorization and degradation of this compound-2-sulfonic acid. Furthermore, the reductive transformation of anthraquinone derivatives through micro-electrolysis (ME) processes has been shown to enhance the biodegradability of wastewater containing these compounds.

常见问题

Q. What strategies improve the stability of this compound in coordination chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。